molecular formula C5H11ClN4O B13587102 3-(Azidomethyl)pyrrolidin-3-olhydrochloride

3-(Azidomethyl)pyrrolidin-3-olhydrochloride

Cat. No.: B13587102
M. Wt: 178.62 g/mol
InChI Key: JZHJTYGPQVXOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azidomethyl)pyrrolidin-3-olhydrochloride is a chemical compound that features a pyrrolidine ring substituted with an azidomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)pyrrolidin-3-olhydrochloride typically involves the introduction of an azido group into a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where a halomethylpyrrolidine is treated with sodium azide. The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)pyrrolidin-3-olhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Sodium azide for introducing the azido group.

Major Products Formed

Scientific Research Applications

3-(Azidomethyl)pyrrolidin-3-olhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)pyrrolidin-3-olhydrochloride involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group acts as a reactive handle that can be targeted by various chemical probes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)pyrrolidin-3-olhydrochloride is unique due to the presence of both the azido and hydroxyl groups, which confer distinct reactivity and functionality. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .

Properties

Molecular Formula

C5H11ClN4O

Molecular Weight

178.62 g/mol

IUPAC Name

3-(azidomethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H10N4O.ClH/c6-9-8-4-5(10)1-2-7-3-5;/h7,10H,1-4H2;1H

InChI Key

JZHJTYGPQVXOAU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CN=[N+]=[N-])O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.